Tripropylene

Description

Structure

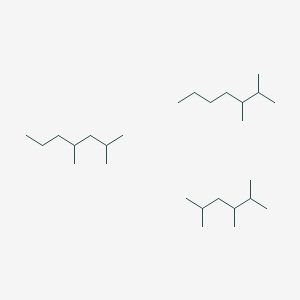

2D Structure

Propriétés

IUPAC Name |

2,3-dimethylheptane;2,4-dimethylheptane;2,3,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H20/c1-7(2)6-9(5)8(3)4;1-5-6-9(4)7-8(2)3;1-5-6-7-9(4)8(2)3/h7-9H,6H2,1-5H3;2*8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCINYZCOJRSWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylene appears as a clear colorless liquid with a sharp odor. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Vapors heavier than air. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea. Used to make other chemicals and as a lubricating oil additive. | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

271.94 to 287.06 °F at 760 mmHg (USCG, 1999) | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (USCG, 1999) | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13987-01-4 | |

| Record name | TRIPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4730 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Pathways

Oligomerization of Propylene (B89431) to Tripropylene Hydrocarbons

The formation of this compound from propylene is an oligomerization process where three propylene molecules are catalytically joined. wikipedia.org This process yields a mixture of C9 isomers.

Catalytic Systems for Propene Trimerization

A variety of catalytic systems are employed for the trimerization of propene. Homogeneous catalysts, such as those based on nickel compounds combined with alkylaluminum chlorides, are effective for this transformation. ifpenergiesnouvelles.frgoogle.com For instance, a nickel(II) salt reacted with an ethylaluminium chloro derivative can convert propene into a mixture of dimers, trimers, and tetramers. ifpenergiesnouvelles.fr Heterogeneous catalysts, including acidic zeolites like MCM-22, are also utilized. nih.govgoogle.com These solid acid catalysts can offer advantages in terms of separation and reuse. sumitomo-chem.co.jp The choice of catalyst influences the product distribution and selectivity towards trimers. ifpenergiesnouvelles.frkit.edu For example, nickel supported on a mildly acidic mesoporous silica-alumina can be used for the co-oligomerization of ethylene (B1197577), propylene, and butylenes. kit.edu

Mechanistic Elucidation of Oligomerization Processes (e.g., Carbocation Pathways)

The oligomerization of propylene over acid catalysts is understood to proceed through a carbocation mechanism. The process initiates with the protonation of a propylene molecule by an acid site on the catalyst, forming a propyl carbocation. acs.org This carbocation then acts as an electrophile, attacking the double bond of another propylene molecule to form a larger carbocation. This chain growth continues, and the reaction terminates when the resulting C9 carbocation deprotonates to form a this compound isomer. acs.org

Two primary mechanisms have been proposed for olefin oligomerization on nickel-based catalysts: the Cossee-Arlman mechanism and the metallacycle mechanism. rsc.org The Cossee-Arlman mechanism involves the insertion of propylene into a nickel-alkyl bond. rsc.orgosti.gov In contrast, the metallacycle mechanism involves the formation of a nickelacyclopentane intermediate. rsc.org The operating mechanism can depend on the specific catalyst and reaction conditions.

Regioselectivity and Stereoselectivity in Oligomer Formation

The regioselectivity of propylene insertion into the growing chain significantly impacts the structure of the resulting oligomers. For instance, with Ziegler-Natta catalysts, 1,2-primary insertion is generally favored, leading to linear or less branched products. libretexts.org The regiochemistry of insertion can be influenced by the catalyst system. For example, studies with cationic (α-diimine)nickel(II) catalysts have shown a preference for 1,2-propylene insertion over 2,1-insertion. acs.org The stereoselectivity of the catalyst determines the tacticity of the resulting polymer in polymerization reactions, and similar principles can apply to the stereochemistry of oligomer products. libretexts.org The structure of the ligands on the metal center and the nature of the cocatalyst can be modified to control the regioselectivity and stereoselectivity of the oligomerization process. ifpenergiesnouvelles.frmdpi.comresearchgate.net

Synthesis of this compound Glycol

This compound glycol (TPG) is commercially produced through the reaction of propylene oxide with water or propylene glycol. sumitomo-chem.co.jpchemcess.comepchems.com

Propylene Oxide Hydration Processes for this compound Glycol Formation

The industrial production of propylene glycol via the hydrolysis of propylene oxide also yields dipropylene glycol (DPG) and this compound glycol (TPG) as byproducts. chemcess.comache.org.rsscribd.com This reaction is typically carried out by reacting propylene oxide with an excess of water at elevated temperatures and pressures. scribd.comumsystem.edu The reaction proceeds in a series-parallel manner, where propylene oxide first reacts with water to form propylene glycol. Subsequently, propylene glycol can react with another molecule of propylene oxide to form dipropylene glycol, which in turn can react to form this compound glycol. ache.org.rs The ratio of the products can be influenced by the reaction conditions, such as the molar ratio of water to propylene oxide. chemcess.com

Catalytic Processes for Selective this compound Glycol Production

To enhance the yield and selectivity of this compound glycol, catalytic processes have been developed. These methods often involve reacting propylene glycol with propylene oxide in the presence of a catalyst. google.comgoogle.com Both homogeneous and heterogeneous catalysts can be employed. For example, dimethylamino ethanol (B145695) has been used as a catalyst for the synthesis of TPG from 1,2-propylene glycol and propylene oxide. google.com Solid acid catalysts, such as certain niobium-based catalysts, have also been developed to selectively produce DPG and TPG from propylene oxide and water. sumitomo-chem.co.jp These catalysts can offer high activity and selectivity, allowing for simpler and more energy-efficient processes. sumitomo-chem.co.jp The use of catalysts can help to minimize the formation of higher glycols and other byproducts. google.com

Reaction Rate Equations and Kinetic Models in Glycol Synthesis

To optimize the synthesis of this compound glycol, it is essential to understand the reaction kinetics. The hydration of propylene oxide to form PG, DPG, and TPG is a series-parallel reaction network. ache.org.rs Kinetic models are developed to describe the rates of formation of these products under various process conditions. espublisher.comacs.org

For the synthesis of DPG and TPG using solid acid catalysts, reaction rate equations based on models like the Langmuir-Hinshelwood adsorption model have been developed. sumitomo-chem.co.jp These equations take into account the adsorption of reactants onto the catalyst surface and the subsequent surface reaction. By analyzing data from laboratory-scale isothermal reactors, researchers can establish these kinetic models and verify them with larger-scale bench testing. sumitomo-chem.co.jp Such models are crucial for controlling the product distribution; for instance, by adjusting the molar ratio of PO to water, the selectivity towards DPG and TPG can be managed effectively. sumitomo-chem.co.jp

The uncatalyzed and heterogeneously catalyzed hydration of PO has been shown to follow a series-parallel irreversible homogeneous mechanism. ache.org.rs Kinetic studies involve determining the temperature dependence of the rate constants for each reaction step to build a comprehensive model. ache.org.rs For example, the reaction rate for propylene glycol formation can be expressed with an Arrhenius equation, with a specific frequency factor and activation energy. unsri.ac.id More complex models can even account for the formation of higher glycols and potential byproducts. researchgate.net These kinetic models are fundamental tools for reactor design and process optimization, allowing for the prediction of product yields and the selection of optimal operating conditions like temperature and reactant ratios. sumitomo-chem.co.jpache.org.rsresearchgate.net

Derivatization Chemistry of this compound Glycols

This compound glycol is a versatile chemical intermediate that can be chemically modified to produce a range of derivatives with tailored properties for various applications. Its two hydroxyl groups provide reactive sites for derivatization through processes such as esterification, etherification, and functionalization with specialty chemical groups.

Synthesis of this compound Glycol Diacrylate (TPGDA)

This compound glycol diacrylate (TPGDA) is a significant bifunctional monomer used extensively in applications requiring UV and electron beam (EB) radiation crosslinking, such as in coatings, inks, and adhesives. guidechem.commultichemindia.com The synthesis of TPGDA is most commonly achieved through the direct esterification of this compound glycol with acrylic acid. unisunchem.compatsnap.com

The process involves reacting TPG with acrylic acid in the presence of an acid catalyst. guidechem.com To prevent the unwanted polymerization of the acrylic acid and the resulting TPGDA, a polymerization inhibitor is added to the reaction mixture. guidechem.compatsnap.com The reaction is typically carried out in a solvent that forms an azeotrope with water, which allows for the continuous removal of water generated during the esterification, thereby driving the reaction to completion. unisunchem.com Following the reaction, the acidic catalyst and any unreacted acrylic acid are neutralized and washed out, and the solvent is removed under vacuum to yield the final TPGDA product. guidechem.comunisunchem.com

| Component | Function | Examples |

| Reactants | Starting materials for esterification | This compound Glycol, Acrylic Acid |

| Catalyst | Speeds up the esterification reaction | p-toluenesulfonic acid, methanesulfonic acid guidechem.compatsnap.com |

| Inhibitor | Prevents premature polymerization | Hydroquinone, hydroxyanisole, phenothiazine (B1677639) guidechem.compatsnap.com |

| Solvent | Facilitates reaction and water removal | Toluene, benzene, cyclohexane (B81311) guidechem.com |

A clean production method has also been developed which involves using a magnesium polysilicate adsorbent to remove the salt generated during neutralization, followed by decolorization and purification steps to obtain a high-purity product. google.com

Synthesis of this compound Glycol Ethers (e.g., this compound Glycol Monomethyl Ether)

This compound glycol ethers, such as this compound glycol monomethyl ether (TPM), are valuable solvents with applications in various industries. google.comoecd.org The synthesis of these ethers involves the reaction of propylene oxide with a suitable alcohol. For instance, TPM is produced through the reaction of propylene glycol monomethyl ether with propylene oxide. google.comgoogle.com

This reaction is a ring-opening addition, typically carried out under the influence of a strong alkaline catalyst. google.com A significant characteristic of the ring-opening of propylene oxide is its lack of selectivity, which leads to the formation of isomers. google.com The reaction of propylene glycol methyl ether with propylene oxide can result in a mixture of up to eight different three-rank isomers that collectively form what is known as this compound glycol methyl ether. google.com The production process often starts with the bottom liquid from a propylene glycol methyl ether extraction tower, which is then reacted with propylene oxide. google.com The resulting mixture is then subjected to rectification and distillation to separate the desired this compound glycol ether product. google.com

Functionalization with Specialty Groups (e.g., Phosphoryl-Terminated Derivatives)

This compound glycol can be functionalized with specialty chemical groups to impart specific properties. A notable example is the synthesis of phosphoryl-terminated derivatives. researchgate.netacs.org These compounds are of interest due to their unique properties, such as enhanced solubility in supercritical CO2, which is a key attribute for green chemistry applications. acs.orgresearchgate.net

The synthesis of these derivatives involves reacting this compound glycol with a phosphorylating agent. For example, a this compound glycol derivative terminated with CO2-philic phosphoryl groups, specifically 2-(2-(2-((2-ethylhexoxy(methoxy)phosphoryl)oxy)propoxy)propoxy)propyl 2-ethylhexyl methyl phosphate (B84403) (PG3EH), has been synthesized and characterized. researchgate.netacs.orgacs.org The synthesis procedure involves reacting the glycol with a suitable phosphoryl chloride derivative. acs.orgvulcanchem.com The resulting product is then purified, often using techniques like silica (B1680970) gel column chromatography. acs.org The structure and purity of these specialized derivatives are confirmed through analytical methods such as NMR spectroscopy and mass spectrometry. acs.org

Incorporation into Complex Aromatic Amine Structures

The reactive nature of this compound glycol derivatives, particularly TPGDA, allows for their incorporation into more complex molecular architectures, including those containing aromatic amines. This derivatization is utilized to create materials with specific functionalities for advanced applications.

One such application is in the development of azoic pigments. google.comgoogle.com In this process, a slurry of an azo-based pigment containing residual primary aromatic amines (PAA) undergoes derivatization. google.comgoogle.com TPGDA can be added to the pigment slurry, where it reacts with and encapsulates the pigment particles. google.comgoogle.com This process synergistically reduces the level of residual PAA, minimizing its potential for migration. google.comgoogle.com

Another area of application is in the formulation of UV-curable systems. Adducts formed from the reaction of amines, such as dimethylamine, with multifunctional acrylates like TPGDA are used as co-activators or reactive diluents. google.com These amine-acrylate adducts can enhance the radiation sensitivity of polymerizable formulations. google.com The reaction involves the addition of the amine to the acrylate (B77674) double bond, resulting in a new, larger molecule with tailored reactivity and physical properties. google.comgoogleapis.com

Reaction Kinetics and Mechanistic Studies

Polymerization and Crosslinking Kinetics of Tripropylene Glycol Diacrylate

This compound glycol diacrylate (TPGDA) is a difunctional monomer widely used in photopolymerization to form cross-linked networks. The kinetics of this rapid process are governed by several interconnected factors, from the initiation event to the development of the final network structure.

The photoinitiated polymerization of TPGDA, like many free-radical polymerizations, is characterized by an induction period, a brief delay before the onset of rapid polymerization. This period is strongly influenced by the presence of inhibitors, most notably dissolved oxygen. core.ac.uk Studies utilizing real-time Fourier-transform infrared (FTIR) spectroscopy have demonstrated that the duration of the induction period decreases significantly as the temperature increases. core.ac.ukresearchgate.net This phenomenon is not primarily due to an increase in the intrinsic reaction rate but is almost exclusively caused by the reduced solubility of oxygen in the acrylate (B77674) formulation at higher temperatures. core.ac.ukresearchgate.netresearchgate.net Oxygen is a highly effective inhibitor, and its removal or consumption by initiating radicals is a prerequisite for the polymerization to proceed. core.ac.uk

The kinetics are also sensitive to the intensity of the initiating light. At very low light intensities, a prolonged induction period is observed, as a sufficient concentration of radicals must be generated to overcome the effects of inhibition before polymerization can commence. nih.gov

The rate of polymerization (R_p) of TPGDA is critically dependent on the chosen photoinitiator system and the intensity of the UV light source. core.ac.ukresearchgate.net Different photoinitiators exhibit varying efficiencies in absorbing light and generating radicals, which directly translates to different polymerization rates and final monomer conversions. researchgate.net For example, combining the photosensitizer flavone (B191248) with a tertiary amine co-initiator can produce a polymerization rate and final double bond conversion of up to 0.58 s⁻¹ and 97%, respectively, which is comparable to established commercial systems. researchgate.neticp2025.de

The relationship between light intensity and polymerization rate is not always linear. For blends containing TPGDA, the rate and the ultimate conversion often increase with light intensity up to an optimal point, which for some systems is around 50 mW/cm². researchgate.netresearchgate.net Beyond this point, an increase in intensity can lead to a decrease in the polymerization rate. researchgate.net This is often attributed to a "filter effect," where extremely high radical generation at the surface layer opacifies the sample, preventing light from penetrating deeper into the material. researchgate.net However, in other studies, the final conversion and polymerization rate have been shown to increase with light intensity up to 72 mW/cm², with the rate demonstrating a near square-root dependence on the light intensity (R_p ∝ I₀^0.5). mdpi.com

The concentration of the photoinitiator is another crucial parameter. While a higher concentration generally leads to a faster rate, there exists an optimum concentration for achieving the maximum polymerization rate. mdpi.com

Table 1: Effect of Light Intensity on Polymerization of Epoxy Acrylate/TPGDA Blends

This interactive table summarizes findings on how varying UV light intensity affects key polymerization parameters for a 75% epoxy diacrylate and 25% TPGDA mixture. researchgate.net

| Light Intensity (mW/cm²) | Time to Max Rate (s) | Max Rate of Polymerization (s⁻¹) | Final Conversion (%) |

| 10 | 3.7 | 20 | 53 |

| 30 | 2.4 | 36 | 50 |

| 50 | 1.4 | 69 | 52 |

| 70 | 2.9 | 40 | 48 |

Pulse radiolysis studies of TPGDA in aqueous solutions have provided significant insights into the transient radical intermediates that drive polymerization. The primary radical species generated from water radiolysis—the hydroxyl radical (•OH), the hydrated electron (e_aq⁻), and the hydrogen atom (H•)—readily react with TPGDA. researchgate.net

The reaction rate constants for these primary events have been determined:

k(•OH + TPGDA) = 1.3 x 10⁹ dm³ mol⁻¹ s⁻¹ researchgate.net

k(e_aq⁻ + TPGDA) = 2.9 ± 0.19 x 10⁹ dm³ mol⁻¹ s⁻¹ researchgate.net

The transient spectrum of the hydrated electron adduct is dependent on pH, whereas the spectrum of the •OH adduct is not sensitive to pH changes. researchgate.net The decay of these transient radical species does not follow simple second-order kinetics; instead, the decay profile is dependent on both the monomer concentration and the radiation dose rate. researchgate.net This complex decay behavior is directly linked to the subsequent crosslinking reactions. researchgate.net

Following the initial radical addition to an acrylate group, the resulting radical can propagate by reacting with another monomer. In a difunctional monomer like TPGDA, this propagation can lead to crosslinking. The decay kinetics of the radical intermediates are interpreted as a competition between two primary crosslinking mechanisms:

Intermolecular Crosslinking: The growing polymer radical chain reacts with a double bond on a separate polymer chain, linking them together and contributing to the formation of a bulk gel network. mdpi.com

Intramolecular Crosslinking: The radical end of a polymer chain reacts with the second, unreacted acrylate group on the same original TPGDA monomer unit, forming a cyclic structure. researchgate.net

Pulse radiolysis studies have shown that when experimental conditions favor intramolecular crosslinking, the decay kinetics of the radical intermediates deviate from standard second-order behavior and exhibit a time-dependent pattern. researchgate.net The balance between these two pathways is critical in defining the final architecture and properties of the polymer network. At low monomer concentrations or high dose rates, intramolecular reactions can be favored, while higher concentrations promote the intermolecular reactions necessary for gel formation. researchgate.net

Radical Intermediates and Decay Kinetics in Aqueous Solutions

Catalytic Reaction Kinetics Involving this compound Glycol and Precursors

This compound glycol (TPG) is commercially produced through the hydration of propylene (B89431) oxide (PO). The kinetics of this process are fundamental to optimizing the yield of TPG while managing the formation of other glycols.

The industrial formation of propylene glycol (PG), dipropylene glycol (DPG), and this compound glycol (TPG) occurs via the hydration of propylene oxide. This process is modeled as a series-parallel reaction mechanism. researchgate.netache.org.rs

The reactions are as follows:

Propylene Oxide + Water → Propylene Glycol (k₁)

Propylene Glycol + Propylene Oxide → Dipropylene Glycol (k₂)

Dipropylene Glycol + Propylene Oxide → this compound Glycol (k₃)

Kinetic studies, often conducted in pressurized batch reactors, show that this reaction sequence can be treated as an irreversible homogeneous mechanism. researchgate.netache.org.rs The reaction can be performed non-catalytically at high temperatures with a large excess of water, or catalytically to enhance the rate at lower temperatures. ache.org.rs Ion-exchange resins are effective heterogeneous catalysts for this process. researchgate.netache.org.rs

Kinetic models are developed by studying the influence of parameters such as temperature, catalyst loading, and the molar ratio of water to propylene oxide (W/PO). researchgate.netache.org.rs The rate constants (k₁, k₂, etc.) for each step can be determined, and their dependence on temperature is typically described by the Arrhenius equation. researchgate.net Under certain catalytic conditions and temperature ranges, the formation of TPG and higher glycols may be negligible, simplifying the kinetic model to focus only on PG and DPG production. researchgate.net However, for TPG production, the model must account for the consecutive reaction steps. The ratio of water to propylene oxide is a key parameter in controlling the average molecular weight of the final product mixture. researchgate.net

Kinetic Modeling of Propylene Oxide Hydration for this compound Glycol Formation

Combustion Reaction Kinetics and Mechanism Development

The use of this compound glycol monomethyl ether (TPGME) as an oxygenated fuel additive has prompted the development of detailed chemical kinetic mechanisms to understand its combustion behavior and impact on emissions. researchgate.net A key area of research has been the creation of reduced chemical kinetic models that are computationally efficient enough for use in computational fluid dynamics (CFD) simulations of engine combustion. osti.gov

A significant development is a reduced TPGME mechanism combined with models for n-hexadecane (a diesel surrogate) and poly-aromatic hydrocarbons (PAH) to study the effects of fuel oxygenation on combustion and soot formation. researchgate.netosti.gov This final integrated mechanism consists of 144 species and 730 reactions. researchgate.netosti.gov It has been validated against experimental data from shock tubes and constant-volume combustion vessels under diesel-like conditions. researchgate.netosti.gov

The development process for such mechanisms involves:

Surrogate Model Development: Creating a surrogate chemical kinetic model for TPGME that covers both low- and high-temperature chemistry. researchgate.net

Experimental Validation: Acquiring experimental data, such as shock tube ignition delay times, to validate the model's predictions. Validation experiments for TPGME have been conducted over temperatures from 980–1545 K, pressures of 10 and 20 atm, and equivalence ratios of 0.5, 1.0, and 2.0. researchgate.netosti.gov

Mechanism Reduction: Reducing detailed mechanisms to a manageable size for CFD calculations while retaining predictive accuracy for key combustion characteristics like ignition delay and emissions. osti.gov

These detailed mechanisms are crucial for simulating the combustion of fuel blends containing TPGME and assessing their potential to reduce pollutants like soot. acs.orgprinceton.edu

Intramolecular hydrogen (H) atom shift reactions of alkyl radicals and the cycloaddition reactions of alkenyl radicals are critical reaction classes in the combustion and pyrolysis of hydrocarbons, including oxygenated fuels like this compound. acs.org Developing accurate rate estimation rules for these reactions is essential for the construction of reliable kinetic models.

H Atom Shift Reactions: These reactions, also known as isomerizations, are crucial in low-temperature oxidation chemistry. acs.org For alkyl radicals, rules have been derived for 1,2- up to 1,7-H shifts based on electronic structure calculations (e.g., CBS-QB3 level of theory) and transition state theory. acs.orgresearchgate.net The activation energies for these shifts are influenced by ring strain in the cyclic transition state structure. acs.org For ether combustion, specific rate rules for H-migration in R(O)OR'OO· radicals have also been developed, which are directly applicable to TPGME combustion. mdpi.com The rate constants are often calculated using methods like the isodesmic reaction method, which shows good agreement with higher-level calculations. mdpi.com

Cycloaddition Reactions: Cycloaddition reactions involve the formation of a ring from two separate pi-electron systems. libretexts.org In combustion, the cycloaddition of alkenyl radicals can lead to the formation of cyclic compounds. acs.org Rate estimation rules have been developed for both endo- and exo-cycloadditions, which result in the formation of three- to seven-membered rings. acs.org These reactions proceed through cyclic transition states, and their activation energies are affected by ring strain and substituent groups. acs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example of this reaction type. libretexts.orgkoyauniversity.org The kinetics of these reactions are fundamental to understanding the formation of cyclic species during the combustion of complex fuels. acs.org

The table below summarizes the impact of ring size on the activation energy (Ea) for different reaction classes relevant to this compound combustion, based on a Benson-type structure-reactivity relationship. acs.org

| Ring Size of Transition State | H-Shift Ring Strain (kcal/mol) | Endo-Cycloaddition Ring Strain (kcal/mol) | Exo-Cycloaddition Ring Strain (kcal/mol) |

|---|---|---|---|

| 3 | 27.9 | 27.9 | 14.0 |

| 4 | 26.5 | 26.5 | 6.6 |

| 5 | 6.5 | 6.5 | 1.5 |

| 6 | 0.5 | 0.5 | 0.0 |

| 7 | 4.5 | 4.5 | 0.0 |

Numerical simulation is a powerful tool for investigating the complex processes occurring during the combustion of this compound and its derivatives. researchgate.netscribd.com By coupling computational fluid dynamics (CFD) with accurate chemical kinetic models, researchers can predict combustion characteristics and pollutant formation. researchgate.net

A primary focus of modeling this compound combustion is the prediction of soot. researchgate.netosti.gov Reduced chemical kinetic mechanisms for TPGME have been specifically developed and applied in CFD calculations to predict soot formation processes. researchgate.netosti.gov These simulations show that fuel oxygenation with TPGME is an effective strategy for soot reduction. researchgate.netasme.org The oxygen within the TPGME molecule helps to reduce the residence time of fuel-rich pockets in active soot-forming regions and introduces oxygen directly into the center of the fuel jet, thereby lowering soot levels. researchgate.netosti.gov

Simulations of a fire involving spilled this compound estimated peak temperatures of around 1,000°C in flaming regions and average temperatures of 500°C over the length of several rail cars. researchgate.netscribd.com For such simulations, key inputs include the heat of combustion (approx. 44,300 kJ/kg for this compound) and the soot yield, which was assumed to be 0.15 (mass of soot produced per mass of fuel burned). researchgate.net

Modeling studies have identified two important trends:

Effect of Temperature: Increasing the initial ambient temperature shortens the ignition delay but can lead to reduced fuel-air mixing, which in turn increases soot levels. researchgate.netosti.gov

Effect of Oxygenation: The addition of oxygenates like TPGME effectively curtails soot production and/or enhances soot oxidation. osti.gov Both experimental and numerical studies have shown that TPGME is more effective at reducing soot than other oxygenates like di-butyl maleate (B1232345) (DBM). researchgate.net

These simulation and modeling efforts are vital for optimizing engine design and fuel composition to achieve cleaner combustion. researchgate.netasme.org

Advanced Materials Science and Engineering Applications Research

Polymeric Materials and Resin Systems

Tripropylene glycol and its diacrylate ester are significant components in the synthesis of various polymeric materials. Their distinct chemical structures contribute to the final properties of resins and coatings, influencing characteristics such as flexibility, durability, and curing speed.

This compound glycol (TPG) serves as a fundamental raw material in the production of certain polymers, including polyester (B1180765) and alkyd resins. propylene-glycol.comarpadis.com It is a dihydric alcohol, specifically a glycol, which can be reacted with difunctional acids to form polyesters. google.com In the manufacturing of these resins, TPG is used as a chemical intermediate. arpadis.com The production process for TPG itself is a byproduct of monopropylene glycol manufacturing, where propylene (B89431) oxide is hydrated at high temperatures and pressures, yielding a mixture that includes approximately 1.5% this compound glycol. arpadis.comatamanchemicals.com Its inclusion in polyester and alkyd resin formulations is valued for the specific properties it imparts to the polymer backbone. arpadis.comunivarsolutions.com

This compound glycol diacrylate (TPGDA) is a difunctional acrylate (B77674) monomer extensively utilized in resins and coatings that are cured using ultraviolet (UV) or electron beam (EB) radiation. adakem.comatamanchemicals.comprochema.com TPGDA acts as a reactive diluent, a component that lowers the viscosity of the formulation for easier application while also participating in the polymerization reaction upon curing. adakem.comroyal-chem.com Its low viscosity, low volatility, and high reactivity make it a preferred choice in these systems. adakem.comatamanchemicals.comriverlandtrading.com

When exposed to UV light or an electron beam, the acrylate groups in TPGDA undergo rapid polymerization, forming a cross-linked solid polymer network. atamanchemicals.comsfdchem.com This fast curing response is a significant advantage in industrial processes. royal-chem.com TPGDA is a key ingredient in a variety of applications, including:

Coatings for wood, plastic, and metal. riverlandtrading.com

Printing inks, particularly for flexographic and screen printing, and overprint varnishes. adakem.comatamanchemicals.com

Adhesives and sealants. riverlandtrading.com

Resins for 3D printing and other photopolymer systems. riverlandtrading.com

A study on overprint varnishes (OPV) for paper substrates utilized formulations containing 57-59% TPGDA by weight as the monomer, combined with an epoxy acrylate oligomer. tci-thaijo.org The research confirmed that upon UV or EB irradiation, the TPGDA component polymerizes and crosslinks to form a solid, protective thin layer on the paper. tci-thaijo.org

The difunctional nature of this compound Glycol Diacrylate (TPGDA) allows it to act as a cross-linking agent, which is crucial for enhancing the mechanical properties of polymers. sfdchem.commultichemindia.com Crosslinkers create strong, three-dimensional networks within the polymer structure, transforming materials to provide improved stability and strength. polysciences.com The structure of TPGDA, featuring two acrylate functional groups, enables the formation of these robust networks when polymerized. multichemindia.comsigmaaldrich.com

The cross-linked networks created by TPGDA contribute to several desirable material properties:

Enhanced Chemical and Abrasion Resistance: The dense network structure enhances the material's resistance to chemicals and physical abrasion, extending the product's lifespan. adakem.comriverlandtrading.com

Greater Flexibility: Despite creating a strong network, the polyether backbone of TPGDA provides a degree of flexibility to the final product. adakem.comriverlandtrading.com

Superior Adhesion: It is often used to improve the adhesion properties of coatings and adhesives on various substrates. multichemindia.com

In one study, TPGDA was used as a crosslinking agent for ultra-high molecular weight polyethylene (B3416737) (UHMWPE), where it was shown to increase the gel fraction by approximately 45% compared to pure UHMWPE, indicating efficient crosslinking. imim.pl

Table 1: Properties of this compound Glycol Diacrylate (TPGDA) Relevant to Polymer Systems

| Property | Description | Benefit in Polymer Systems | Source(s) |

| Functionality | Difunctional Acrylate Monomer | Acts as a cross-linking agent, forming a 3D polymer network. | adakem.comriverlandtrading.com |

| Viscosity | Low (e.g., 25–50 mPa·s at 25°C) | Improves formulation flow and handling; allows for higher solids content. | adakem.comriverlandtrading.com |

| Reactivity | High | Enables fast curing speeds under UV or EB radiation, increasing process efficiency. | adakem.comriverlandtrading.com |

| Volatility | Low | Reduces solvent emissions and improves workplace safety. | adakem.comatamanchemicals.com |

| Mechanical Contribution | Flexibility & Toughness | The polyether backbone imparts flexibility, while crosslinking provides strength and resistance. | adakem.commultichemindia.com |

This compound Glycol Diacrylate in UV/EB Cured Resins and Coatings

Nanocomposite Research and Development

The use of TPGDA extends into the field of nanocomposites, where it serves as a polymer matrix. Its interactions with various nanofillers are being researched to create advanced materials with tailored properties.

Researchers have successfully fabricated nanocomposites using TPGDA as a polymer matrix and clay as a nanofiller. One method involves the in-situ physical cross-linking of TPGDA with montmorillonite (B579905) (MMt), a type of clay. researchgate.net In these studies, the montmorillonite is often modified through cationic exchange with ions like K+, Na+, or Li+ before being incorporated into the TPGDA monomer. researchgate.netneuroquantology.com The mixture is then subjected to a process, such as polymerization initiated by a chemical like potassium peroxydisulfate, to form the cross-linked nanocomposite material. researchgate.netneuroquantology.com The goal of creating these composites is to combine the properties of the polymer with the nanofiller to achieve synergistic effects, such as enhanced thermal stability or improved dielectric properties. researchgate.net

The interaction between the TPGDA matrix and nanofillers like montmorillonite is critical to the final properties of the nanocomposite. Research has focused on characterizing these interactions to understand their impact. Studies have developed TPGDA/montmorillonite nanocomposites via in-situ physical cross-linking.

Characterization techniques are used to analyze the structure and properties of these materials:

Fourier Transform Infrared Spectrum (FTIR) is used to study the chemical bonds and interactions between the TPGDA polymer and the montmorillonite. researchgate.netneuroquantology.com

X-ray Diffraction (XRD) helps determine the dispersion of the clay layers within the polymer matrix, indicating whether the layers have been exfoliated or intercalated. researchgate.netneuroquantology.com

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the nanocomposites. researchgate.netneuroquantology.com

One study specifically investigated the dielectric properties of TPGDA/MMt nanocomposites. The results showed that the addition of TPGDA to the montmorillonite material led to an improvement in AC conductivity, dielectric constant, and dielectric loss compared to the pure montmorillonite. researchgate.net This indicates a significant interaction between the polymer and the nanofiller, leading to enhanced electrical properties. researchgate.net

Fabrication of this compound Glycol Diacrylate-Based Nanocomposites

Nanoparticle Synthesis and Surface Modification

The polyol process is a widely adopted chemical method for synthesizing metallic nanoparticles. In this process, a polyol, such as this compound glycol, serves dual roles as both the solvent and the reducing agent for a metallic precursor, typically a metal salt.

This compound Glycol as a Reducing Agent in Polyol Processes for Metal Nanoparticles (e.g., Silver)

This compound glycol has been effectively utilized as a reducing agent in the polyol process to synthesize metal nanoparticles, such as silver (Ag). nih.govresearchgate.net In this method, this compound glycol reduces a metal salt precursor, like silver nitrate (B79036) (AgNO₃), to form metal particles. nih.govnycu.edu.tw This approach has been noted as a reliable method for producing metallic nanoparticles with high purity and uniform particle size. Research has demonstrated that this compound glycol can successfully reduce silver nitrate to form silver particles at temperatures as low as 100 °C for a duration of 2 hours. nih.gov

The synthesis of silver nanoparticles via the reduction of silver nitrate in ethylene (B1197577) glycol often requires higher temperatures and longer reaction times compared to processes using this compound glycol. nih.gov For instance, silver nanoparticles as small as 34.4 nm have been achieved when the reaction was conducted at 120 °C for 3 hours using this compound glycol as the reducing agent. researchgate.netnycu.edu.tw The resulting nanoscale silver particles exhibit a face-centered cubic (FCC) structure. researchgate.netnycu.edu.tw In some applications, these silver particles are deposited onto substrates like bamboo charcoal. nih.gov

Control of Nanoparticle Morphology and Size using this compound Glycol Systems

The morphology and size of nanoparticles synthesized using this compound glycol-based systems are influenced by several key parameters, including reaction temperature, time, and the concentration of protective agents. researchgate.netnycu.edu.tw

The reaction conditions are critical for controlling the size and distribution of the resulting nanoparticles. nih.gov For example, in the synthesis of silver nanoparticles on a bamboo charcoal surface, a reaction at 100 °C for 2 hours resulted in a homogeneous distribution, but the particle sizes were inhomogeneous. nih.gov By increasing the temperature to 120 °C and the time to 3 hours, both the particle size and distribution became homogeneous. nih.gov

The use of a protective agent, such as polyvinylpyrrolidone (B124986) (PVP), is another crucial factor. researchgate.net The concentration and molecular weight (Mw) of PVP significantly affect the particle size. nycu.edu.tw Research shows that the average size of silver particles decreased from 74.1 nm to 34.4 nm when the PVP concentration was increased from 10 wt.% to 20 wt.%. nycu.edu.tw The molecular weight of the protective agent is also a key factor in controlling the final particle size. nycu.edu.tw The selection of the polyol solvent itself can provide various morphologies of metal nanoparticles, as different polyols possess different oxidation potentials, which in turn defines the particle formation temperature and guides kinetic or thermodynamic control over particle growth. nih.gov

Table 1: Effect of Reaction Parameters on Silver Nanoparticle Size

| Reducing Agent | Protective Agent (PVP) | Temperature (°C) | Time (h) | Average Particle Size (nm) |

|---|---|---|---|---|

| This compound Glycol | 20 wt.% (Mw 55,000) | 120 | 3 | 34.4 nycu.edu.tw |

| This compound Glycol | 10 wt.% (Mw 55,000) | 120 | 3 | 74.1 nycu.edu.tw |

| This compound Glycol | 10 wt.% (Mw 1,300,000) | 120 | 3 | 81.3 nycu.edu.tw |

| This compound Glycol | - | 100 | 2 | Inhomogeneous sizes nih.gov |

Surface Chemistry Investigations of Catalysts in this compound Glycol-Based Solvents

Investigating the surface of catalyst nanoparticles under working conditions is essential for understanding reaction mechanisms. rsc.org X-ray photoelectron spectroscopy (XPS) is a primary technique for examining catalyst surfaces due to its high surface sensitivity. rsc.org However, studying nanoparticles in a flowing liquid via XPS is challenging because of the short travel path of photoelectrons in liquid and the high vapor pressure of many solvents. rsc.org

A specialized reaction system using a silicon nitride (Si₃N₄) cell with an electron-transmissible membrane has been designed to overcome these limitations. rsc.org This setup allows for the study of catalyst surfaces in a flowing liquid. To demonstrate its capability, researchers used silver nanoparticles as a catalyst dispersed in a solvent mixture of this compound glycol methyl ether and phenol (B47542). rsc.org The successful observation of the Ag 3d photoemission feature while the liquid was flowing confirmed the feasibility of this method for studying the surface of catalyst nanoparticles functioning in a flowing liquid, which is crucial for understanding heterogeneous catalysis at the solid/liquid interface. rsc.org

Lubricant and Surfactant Chemistry Derived from this compound Oligomers

This compound, also known as propylene trimer, is an oligomer produced from propene. wikipedia.org It is typically sold as a mixture of nonene isomers. wikipedia.org As an alkene, propylene trimer serves as an alkylating agent in chemical synthesis. wikipedia.org This reactivity is harnessed to produce a variety of surfactants and lubricants through the alkylation of aromatic substrates. wikipedia.orgineos.com

This compound glycol is also identified for its use in lubricant formulations. epa.govdow.com It is used as a component in cutting oil concentrates and textile soaps and lubricants. epa.govdow.com Furthermore, surfactants such as p-tripropylene phenol ethoxylates have been studied for applications like enhanced oil recovery. core.ac.uk The production of dipropylene glycol (DPG) and this compound glycol (TPG) is often a byproduct of propylene glycol (PG) manufacturing. sumitomo-chem.co.jp However, dedicated processes have been developed to synthesize DPG and TPG with high yields from propylene oxide and water to meet growing demand. sumitomo-chem.co.jp

Theoretical and Computational Chemistry of Tripropylene Systems

Quantum Mechanical and Density Functional Theory (DFT) Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational tools for exploring the electronic structure and energy of molecules. taltech.eewikipedia.org DFT has become a versatile and popular method in computational chemistry because it offers a good balance between accuracy and computational cost, making it suitable for studying many-body systems like atoms and molecules. wikipedia.org The theory is based on the principle that the ground-state properties of a many-electron system can be determined from its electron density. scispace.com

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations are employed to determine the distribution of electron density, molecular orbitals, and electrostatic potential of tripropylene isomers. wikipedia.orgaps.org From these fundamental properties, various reactivity descriptors can be calculated to predict how and where a molecule will react.

Key reactivity descriptors derived from DFT include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering clues to its reactivity with other chemical species.

Proton Affinity and Deprotonation Energies: In the context of acid-catalyzed oligomerization of propylene (B89431), DFT is used to calculate the proton affinity of the alkene and the deprotonation energy of the catalyst. These energetic descriptors are more relevant than simple acid strength for predicting reaction rates. researchgate.net

Van der Waals Confinement Energies: When reactions occur within the pores of a catalyst (e.g., a zeolite), DFT can calculate the stabilization energy of transition states and intermediates due to van der Waals forces with the confining framework. researchgate.net

For the oligomerization of propylene, DFT-derived energies of transition states and intermediates help to rationalize how factors like catalyst acid strength and the shape of catalyst pores influence reaction outcomes. researchgate.net

Table 1: Key Electronic and Reactivity Descriptors from DFT

| Descriptor | Information Provided | Relevance to this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Reactivity of the double bond in addition reactions |

| LUMO Energy | Electron-accepting ability | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Chemical stability, electronic excitation energy | Predicts the overall reactivity of different isomers |

| Electrostatic Potential | Sites for electrophilic and nucleophilic attack | Guides understanding of intermolecular interactions |

| Proton Affinity | Energy change upon protonation | Central to understanding the initiation of acid-catalyzed oligomerization |

Understanding how this compound is formed from propylene requires mapping the entire reaction pathway, including the identification of transient intermediates and high-energy transition states. nih.gov A transition state is the unstable, fleeting configuration of atoms at the peak of the energy barrier between reactants and products. nih.gov

Computational chemistry provides powerful tools for this purpose. The reaction mechanism for the acid-catalyzed oligomerization of propylene, which produces this compound, has been extensively studied. The process generally proceeds via a carbocation mechanism:

Protonation: A propylene molecule is protonated by an acid catalyst to form a propyl carbocation. nih.govwikipedia.org

Chain Growth: This carbocation acts as an electrophile and attacks the double bond of another propylene molecule, forming a larger C6 carbocation. This step can be repeated with another propylene molecule to form a C9 carbocation.

Termination: The C9 carbocation can terminate in several ways, such as by deprotonation to form a stable nonene (this compound) isomer, regenerating the acid catalyst.

DFT calculations are used to model the potential energy surface of this reaction. taltech.ee Researchers can calculate the energies of the reactants, products, and all proposed intermediates and transition states. osti.gov This allows for the determination of activation energies (the height of the energy barrier at the transition state), which are crucial for predicting reaction rates. osti.gov For instance, DFT has been used to validate the plausibility of the Cossee-Arlman mechanism in propylene oligomerization on nickel-based catalysts by comparing computed activation enthalpies with experimental kinetic data. osti.gov Advanced computational methods can efficiently locate these critical transition state structures, significantly accelerating the process of elucidating complex reaction mechanisms. nih.gov

Conformational analysis is the study of the different three-dimensional arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. rsc.org These different arrangements, or conformers, often have different potential energies, and thus different stabilities. scispace.comrsc.org

This compound exists as a mixture of various structural isomers of nonene, each of which has numerous possible conformations. wikipedia.org Computational methods are essential for exploring the complex conformational landscape of these molecules. flashcards.world The process typically involves:

Conformational Search: Generating a large number of possible initial geometries for a given isomer.

Energy Minimization: Optimizing the geometry of each initial structure to find the nearest local energy minimum on the potential energy surface. This is often done using molecular mechanics force fields or semi-empirical methods for speed, followed by higher-level DFT calculations for accuracy. nih.govucsb.edu

Analysis of Stability: The relative energies of the resulting stable conformers are compared. The stability is primarily influenced by factors like torsional strain (repulsion between bonding electrons on adjacent atoms) and steric hindrance (repulsive interactions when non-bonded atoms are forced too close together). scispace.comrsc.org The most stable conformation is the one with the lowest potential energy. taltech.ee

For a branched alkene like a this compound isomer, rotations around the various C-C single bonds will lead to multiple staggered and eclipsed conformations, as well as gauche and anti arrangements of the larger alkyl groups. rsc.org By calculating the energy profile of these rotations, computational chemists can identify the most stable, and therefore most populated, conformations at a given temperature. flashcards.worldsapub.org

Computational Modeling of Reaction Pathways and Transition States

Molecular Dynamics Simulations for System Behavior

While quantum mechanics is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. taltech.ee MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic evolution.

MD simulations, particularly those using reactive force fields (ReaxFF), can model the chemical reactions involved in propylene oligomerization. atamanchemicals.com Unlike traditional force fields, ReaxFF can simulate the breaking and forming of chemical bonds, allowing for the direct observation of reaction pathways as they occur over time. atamanchemicals.com

By simulating a system of propylene molecules under catalytic conditions (e.g., high temperature and in the presence of an acid catalyst), researchers can track the formation of dimers, trimers (this compound), and higher oligomers. These simulations provide valuable data on:

Reaction Intermediates: The formation and lifetime of various carbocation intermediates.

Product Distribution: The relative abundance of different isomers and oligomer chain lengths.

Reaction Kinetics: The rate at which different reaction steps occur.

Studies have used MD simulations to elucidate the decomposition and polymerization mechanisms of propylene, revealing the influence of temperature on reaction pathways and the formation of various intermediate species. atamanchemicals.com

The behavior of this compound in a liquid phase is heavily influenced by its interactions with surrounding molecules, whether they are other this compound molecules or solvent molecules. MD simulations are the primary tool for studying these effects.

Modeling these systems requires an accurate description of the intermolecular forces, which include:

van der Waals interactions (dispersion and repulsion)

Electrostatic interactions (if the molecules have partial charges)

The choice of solvent can significantly impact chemical processes. Computational models can account for solvent effects in two main ways:

Implicit Solvent Models: The solvent is represented as a continuous medium with a defined dielectric constant. This approach is computationally efficient but misses specific, direct interactions like hydrogen bonding.

Explicit Solvent Models: Individual solvent molecules are included in the simulation box along with the solute (this compound). This is more computationally expensive but provides a much more realistic, atomistic picture of solute-solvent interactions and how the solvent reorganizes during a chemical process.

MD simulations with explicit solvents can reveal how solvent molecules arrange themselves around a this compound molecule and how this "solvation shell" affects its conformational preferences and reactivity.

Environmental Transformation and Fate Studies

Biodegradation Pathways of Tripropylene Glycol

This compound glycol is recognized as an inherently biodegradable substance, although it is not considered readily biodegradable under standard screening test conditions. nih.govoecd.org Its molecular structure, consisting of three linked propylene (B89431) glycol units, influences its susceptibility to microbial degradation. oup.comoup.comresearchgate.net

Aerobic Degradation:

In aqueous environments, such as those found in wastewater treatment plants, this compound glycol undergoes aerobic biodegradation. nih.govresearchgate.net Studies using activated sludge have shown that microorganisms can break down this compound. nih.govresearchgate.net However, the degradation process can be influenced by the concentration of this compound glycol, with high concentrations potentially exhibiting a toxic effect on the microbial populations in activated sludge. nih.govresearchgate.net One study noted that this compound glycol is considered "not readily biodegradable" based on a test corresponding to OECD 301C, which showed only 1-2% degradation over 28 days. oecd.org Another study found it to be inherently biodegradable. nih.govresearchgate.net this compound glycol is readily biodegradable in both fresh and seawater, suggesting it is not expected to persist in the environment. propylene-glycol.com

While specific studies on the aerobic degradation of this compound glycol in soil and sediment are limited, its high water solubility and low adsorption potential suggest that it would primarily reside in the aqueous phase of these matrices. propylene-glycol.comgreenpeace.org The biodegradation processes in soil and sediment are expected to be carried out by a variety of microorganisms under aerobic conditions, with degradation rates potentially being similar to or slightly less than those in surface waters. cdc.gov

Anaerobic Degradation:

Information on the anaerobic biodegradation of this compound glycol is less detailed. However, based on the behavior of related propylene glycols, it is expected to be biodegradable under anaerobic conditions, although potentially at a slower rate than aerobic degradation. greenpeace.orgcdc.gov For instance, propylene glycol, a related compound, has been shown to degrade under anaerobic conditions by microorganisms such as Clostridium glycolicum and sulfate-reducing bacteria. cdc.gov

During the aerobic biodegradation of this compound glycol, several biotransformation products, or metabolites, are formed. Research has identified the probable formation of metabolites that include those with a single terminal aldehyde or ketone group, as well as metabolites with two terminal aldehyde or ketone groups. nih.govresearchgate.net The concentration of these metabolites has been observed to increase towards the end of standard screening tests. nih.govresearchgate.net The identification of these products has been accomplished using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization and gas chromatography-mass spectrometry (GC-MS) with electron impact ionization. nih.govresearchgate.net It is also suggested that the ether bond in related glycol ethers can be broken down through O-dealkylation by mixed-function oxidases, which would yield smaller propylene glycol units that can be further metabolized. europa.eu

Several factors can influence the efficiency and rate at which this compound glycol is biodegraded in the environment.

Concentration: The concentration of this compound glycol can have a significant impact on its biodegradation. Studies have shown that it can exhibit a strong toxic effect on activated sludge when its concentration exceeds a certain threshold (e.g., 10 mg/L). nih.govresearchgate.net This toxic effect is likely due to the accumulation of the compound or its metabolites on the activated sludge. nih.govresearchgate.net

Molecular Structure: The biodegradability of propylene glycols is influenced by the number of repeating oxy-propylene units. oup.comoup.comresearchgate.net For the oligomeric propylene glycols, biodegradability has been observed to decrease as the number of repeating units increases from one to four. oup.comoup.comresearchgate.net

Oxygen Availability: The presence or absence of oxygen is a critical factor, with aerobic degradation generally proceeding at a faster rate than anaerobic degradation. greenpeace.orgcdc.gov

The following table summarizes the biodegradation of this compound glycol under different conditions.

| Condition | Observation | Reference |

| Aerobic | Inherently biodegradable. | nih.govresearchgate.net |

| Not readily biodegradable in OECD 301C test (1-2% degradation in 28 days). | oecd.org | |

| Readily biodegradable in freshwater and seawater. | propylene-glycol.com | |

| High concentrations (>10 mg/L) can be toxic to activated sludge. | nih.govresearchgate.net | |

| Anaerobic | Expected to biodegrade, potentially at a slower rate than aerobic degradation. | greenpeace.orgcdc.gov |

Identification and Characterization of Biotransformation Products (Metabolites)

Environmental Partitioning and Transport Modeling

Understanding how this compound glycol distributes itself in the environment is crucial for assessing its potential exposure and impact.

Fugacity models are mathematical tools used to predict the environmental distribution of chemicals. ca.gov These models have been applied to propylene glycol ethers, including this compound glycol, to estimate their partitioning among different environmental compartments such as air, water, soil, and sediment. oecd.orgscbt.comscbt.com For propylene glycol ethers in general, fugacity modeling indicates that they are likely to partition roughly equally between the soil and water compartments, with negligible amounts remaining in the air, sediment, and aquatic biota. scbt.comscbt.com Based on its physicochemical properties, predicted environmental concentrations of this compound glycol are very low. oecd.org

The following table presents estimated environmental concentrations of this compound glycol from a generic fugacity model.

| Environmental Compartment | Estimated Concentration | Reference |

| Air | 9.7 × 10⁻¹¹ mg/L | oecd.org |

| Water | 8.3 × 10⁻⁶ mg/L | oecd.org |

| Soil | 3.0 × 10⁻⁵ mg/kg | oecd.org |

| Sediment | 5.0 × 10⁻⁵ mg/kg | oecd.org |

The adsorption and desorption behavior of this compound glycol in soil and sediment systems is largely governed by its physicochemical properties, particularly its high water solubility and low octanol-water partition coefficient (Log Kow). propylene-glycol.com These properties indicate a low potential for this compound glycol to adsorb to soil and sediment particles. propylene-glycol.com Consequently, it is expected to have high mobility in soil and may have the potential to leach into groundwater. greenpeace.orgcdc.gov The low Log Kow value also suggests a low potential for bioaccumulation. propylene-glycol.com No specific studies on the soil-water partition coefficient (Kd) for this compound glycol were located. oecd.org

Compound Information

Advanced Analytical Methodologies in Tripropylene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of tripropylene, enabling the separation of its complex isomeric mixture and the quantification of trace contaminants.

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)

Gas chromatography is a primary technique for analyzing volatile compounds like this compound. The sample is vaporized and separated into its components within a capillary column. 6-napse.com

Flame Ionization Detection (FID): FID is a widely used detector in the analysis of organic compounds. scioninstruments.com As the separated components exit the GC column, they are burned in a hydrogen-air flame, producing ions that generate a measurable current. scioninstruments.com The detector's response is proportional to the concentration of the carbon-containing compounds, making it suitable for quantifying the various isomers of this compound. scioninstruments.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides powerful identification capabilities. 6-napse.com The MS detector bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for the precise identification of individual isomers and trace impurities, such as oxygenates, mercaptans, and sulfides, even at low parts-per-billion levels. gcms.cz This high sensitivity and specificity are critical for quality control in polymer feedstocks like propylene (B89431). gcms.cz The combination of GC with both FID and MS allows for both robust quantification and confident identification of components in a single analysis. frontiersin.org

Table 1: Comparison of GC Detection Systems for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis | Limitations |

|---|---|---|---|

| Flame Ionization Detector (FID) | Measures the current produced by the combustion of organic compounds in a hydrogen flame. scioninstruments.com | Wide dynamic range, robust, and provides quantitative information based on carbon content. scioninstruments.com | Does not provide structural information for identification. |

| Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio after ionization and fragmentation. 6-napse.com | Provides detailed structural information for definitive compound identification and high sensitivity for trace analysis. 6-napse.comgcms.cz | Can be more complex and expensive than FID. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., MS, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.com It is particularly useful for analyzing less volatile compounds or those that may decompose at the high temperatures used in GC.

Mass Spectrometry (MS) Detection: Coupling HPLC with MS combines the separation power of liquid chromatography with the specific detection capabilities of mass spectrometry. measurlabs.com This is a powerful tool for analyzing complex mixtures and identifying unknown components. measurlabs.com

Fluorescence Detection: For specific applications, a fluorescence detector can be employed. This detector is highly sensitive and selective for compounds that fluoresce. While this compound itself is not fluorescent, this detection method is valuable in studies where fluorescently tagged molecules or specific fluorescent impurities are of interest. researchgate.net For instance, in the analysis of proteins, the native fluorescence of amino acids like tryptophan can be used for detection and quantification after HPLC separation. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Complex Mixture Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement in analytical separation science, offering higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net This makes it exceptionally well-suited for the detailed analysis of complex mixtures like this compound and its derivatives.

The UHPLC system utilizes columns with smaller particles, which allows for more efficient separation of components. researchgate.net The tandem mass spectrometer (MS/MS) provides an additional layer of specificity and structural information. In this setup, a precursor ion is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. mdpi.com This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying trace components in a complex matrix. nih.govwaters.com The enhanced sensitivity of modern UHPLC-MS/MS systems allows for significant dilution of sample extracts, which can reduce matrix effects and simplify sample preparation. waters.com The technique has proven to be more accurate and precise than HPLC with fluorescence detection for the analysis of various compounds. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for elucidating the molecular structure and monitoring the chemical transformations of this compound and its derivatives.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When applied in real-time, it becomes an invaluable tool for monitoring the progress of chemical reactions, such as polymerization. thermofisher.comspectroscopyonline.com

By continuously acquiring FTIR spectra, researchers can track the disappearance of reactants and the appearance of products. spectroscopyonline.com For example, in the study of acrylate (B77674) photopolymerization, real-time FTIR can monitor the decrease in the acrylate double bond absorption, providing kinetic data on the polymerization rate, induction period, and final conversion. researchgate.netresearchgate.net The ability to perform these measurements at controlled temperatures allows for the investigation of the influence of viscosity and temperature on reaction kinetics. researchgate.net Attenuated Total Reflection (ATR) is a common sampling technique used in these studies, allowing for the analysis of samples with minimal preparation. researchgate.netmdpi.com

Table 2: Application of Real-time FTIR in Polymerization Studies

| Parameter Monitored | Information Gained | Relevance to this compound Research |

|---|---|---|

| Disappearance of C=C double bond peak | Rate of polymerization, final conversion | Understanding the curing process of derivatives like this compound glycol diacrylate. researchgate.net |

| Appearance of new functional group peaks | Formation of new chemical bonds | Confirming reaction pathways and identifying products. |

| Changes in peak intensity over time | Reaction kinetics | Optimizing reaction conditions for desired product properties. thermofisher.comresearchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Nanocomposite Characterization

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. mat-cs.com It works by directing X-rays at a sample and measuring the scattering pattern, which is dependent on the arrangement of atoms in the crystal lattice. mat-cs.com While this compound is a liquid mixture, XRD is highly relevant for studying its solid derivatives and the materials it is incorporated into.

In the context of this compound research, XRD is particularly useful for characterizing nanocomposites where a this compound derivative, such as this compound glycol diacrylate (TPGDA), is used as a polymer matrix. researchgate.net For instance, in the study of TPGDA/Montmorillonite (B579905) nanocomposites, XRD is used to determine the dispersion of the clay layers within the polymer matrix by analyzing the changes in the interlayer spacing. researchgate.net This information is crucial for understanding the structural properties of the resulting nanocomposite material. XRD can identify the different crystalline phases present in a composite material, providing insight into the interaction between the polymer and the filler. drawellanalytical.commdpi.com The technique is non-destructive and can also be used to estimate crystallite size and quantify the proportions of different phases in a mixture. mat-cs.comoclc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Isomers and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for the structural and quantitative analysis of organic compounds, including the complex mixtures of isomers found in this compound. The method is predicated on the magnetic properties of atomic nuclei, which, when subjected to a strong external magnetic field and radiofrequency radiation, produce distinct resonance signals that reveal the chemical environment of each nucleus.

This compound, a product of propylene oligomerization, is not a single compound but a mixture of various C9H18 structural isomers. Differentiating these branched alkenes is a significant analytical challenge where NMR proves invaluable. The primary NMR techniques employed are ¹H (proton) and ¹³C (carbon) NMR spectroscopy.

¹H NMR Spectroscopy : This technique provides information about the different types of protons in a molecule. Key parameters derived from a ¹H NMR spectrum include:

Chemical Shift (δ) : The position of a signal, measured in parts per million (ppm), indicates the electronic environment of a proton. Protons near electronegative atoms or double bonds are "deshielded" and appear at a higher chemical shift (downfield). For this compound isomers, vinylic protons (attached to the double bond) resonate at approximately 4.5-6.0 ppm, while allylic protons (on carbons adjacent to the double bond) and other aliphatic protons appear at lower chemical shifts (typically 0.8-2.2 ppm).

Integration : The area under a signal is proportional to the number of protons it represents, allowing for a quantitative ratio of different proton types in the molecule.

Multiplicity (Spin-Spin Coupling) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) reveals the number of protons on adjacent carbons. This is crucial for determining the connectivity of carbon atoms and piecing together the isomeric structure.

¹³C NMR Spectroscopy : While less sensitive than ¹H NMR, ¹³C NMR provides complementary data on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, making it highly effective for identifying isomers by their unique carbon framework. The chemical shifts of carbons involved in a double bond (alkenic carbons) are found significantly downfield (100-150 ppm) compared to saturated (alkane-like) carbons (10-50 ppm).

For more complex this compound derivatives, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals correlations between protons and carbons over two or three bonds. Together, these methods allow for the unambiguous assembly of the molecular structure.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for this compound Isomers